molecular formula C13H9N3O3 B2734045 3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954262-12-5

3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2734045
CAS No.: 954262-12-5
M. Wt: 255.233
InChI Key: DFDSVJANCOJWRR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methyl-6-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c1-7-11-9(13(17)18)6-10(15-12(11)19-16-7)8-2-4-14-5-3-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDSVJANCOJWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Oxazole Ring Formation: The oxazole ring is then constructed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The pyridine and oxazole rings are coupled together using cross-coupling reactions, such as Suzuki or Stille coupling.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of oxazolo[5,4-b]pyridine compounds exhibit significant anticancer properties. Research has shown that modifications to the oxazolo structure can enhance the efficacy against various cancer cell lines. For instance, compounds similar to 3-methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid have been tested for their ability to inhibit cell proliferation in breast and lung cancer models, demonstrating promising results in vitro .

Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The ability of this compound to chelate metal ions suggests it could serve as a lead compound for developing MMP inhibitors .

Catalysis

Palladium-Catalyzed Reactions
this compound has been utilized in palladium-catalyzed reactions for the functionalization of carboxylic acids. Recent methodologies highlight its role as a ligand facilitating β- and γ-C(sp³)–H heteroarylation reactions. This process allows for the selective modification of carboxylic acids, expanding the toolkit available for synthetic organic chemistry .

Materials Science

Synthesis of Functional Materials
The unique properties of this compound make it a candidate for developing advanced materials. Its incorporation into polymer matrices has been explored for applications in electronics and photonics due to its electronic properties. The integration of such heterocycles into functional materials may enhance their performance in devices such as organic light-emitting diodes (OLEDs) .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluation of oxazolo derivativesSignificant inhibition of cancer cell lines with IC₅₀ values below 10 µM .
Enzyme Inhibition ResearchMMP Inhibitor ScreeningIdentified potential inhibitors with over 50% inhibition at low concentrations .
Catalysis MethodologyPalladium-Catalyzed ReactionsDeveloped a protocol achieving yields of 62–86% in functionalization reactions .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazolo-Pyridine Core

Table 1: Key Analogues with Substituent Modifications
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
Target Compound 3-Me, 6-pyridin-4-yl C₁₃H₉N₃O₃ 255.23 954262-12-5 Pyridine ring introduces basicity; carboxylic acid enhances solubility .
3-Methyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-Me, 6-thiophen-2-yl C₁₂H₈N₂O₃S 272.27 923881-51-0 Thiophene replaces pyridine; sulfur enhances lipophilicity .
3-Methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-Me, 6-(5-Me-thiophen) C₁₃H₁₀N₂O₃S 286.30 Not provided Methylation of thiophene increases steric bulk and electron density .
3-Phenyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-Ph, 6-isopropyl C₁₆H₁₄N₂O₃ 282.29 1018164-96-9 Phenyl and isopropyl groups enhance hydrophobicity .
3-Cyclopropyl-6-(2-fluorophenyl)-[1,2]oxazolo[...]pyridine-4-carboxylic acid 3-cyclopropyl, 6-(2-F-Ph) C₁₇H₁₂FN₂O₃ 323.30 954277-06-6 Fluorine improves metabolic stability; cyclopropyl reduces ring strain .
Key Observations :
  • Steric Impact : Bulkier substituents (e.g., isopropyl in CAS 1018164-96-9) reduce solubility but may improve target selectivity .
  • Bioisosteric Replacements : Fluorine (in CAS 954277-06-6) and trifluoromethyl groups (e.g., in ) are common bioisosteres for enhancing stability and lipophilicity .

Positional Isomerism and Heterocycle Modifications

Table 2: Positional and Heterocyclic Variants
Compound Name Heterocycle/Positional Change Molecular Formula Molecular Weight (g/mol) CAS No. Notes
3-Methyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Pyridin-3-yl at position 6 C₁₃H₉N₃O₃ 255.23 1171333-04-2 Pyridin-3-yl vs. pyridin-4-yl alters hydrogen-bonding potential .
3-Methyl-6-(4-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid Nitrophenyl at position 6 C₁₄H₉N₃O₅ 299.25 Not provided Strong electron-withdrawing nitro group reduces basicity .
6-Cyclopropyl-1-(4-fluorophenyl)-[...]pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo-pyridine core C₁₉H₁₃FN₄O₂ 348.34 1011396-91-0 Pyrazole vs. oxazole core modifies aromaticity and dipole moments .
Key Observations :
  • Core Heterocycle : Pyrazolo[3,4-b]pyridine (e.g., CAS 1011396-91-0) has a nitrogen-rich core compared to oxazolo[5,4-b]pyridine, affecting electronic properties and solubility .
  • Positional Isomerism : Pyridin-3-yl (CAS 1171333-04-2) vs. pyridin-4-yl alters the spatial orientation of the nitrogen lone pair, impacting interactions with enzymes or receptors .

Physicochemical and Commercial Considerations

  • Purity : Most analogues (e.g., ) are reported at 95% purity, suggesting standardized synthetic protocols.
  • Supply Chain : The target compound is shipped globally (China, US, India, Germany), while analogues like CAS 954277-06-6 are discontinued .
  • Stability : Carboxylic acid derivatives generally require storage at -20°C to prevent decomposition .

Biological Activity

3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 954262-12-5) is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological effects, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₉N₃O₃
  • Molecular Weight : 255.23 g/mol
  • Structure : The compound features a pyridine ring and an oxazole moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxazolo-pyridine compounds exhibit antimicrobial properties. A study demonstrated that certain analogs showed significant inhibition against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in activated macrophages. This effect is mediated through the inhibition of the NF-kB signaling pathway, which is crucial in inflammatory responses .

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. It was found to induce apoptosis in human cancer cells through the activation of caspase pathways. The compound exhibited an IC50 value in the low micromolar range against several cancer types, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a selective inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with various receptors linked to inflammatory and pain pathways, contributing to its analgesic effects.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to decreased proliferation .

Case Study 1: Inflammatory Disease Model

A recent study utilized a mouse model of arthritis to evaluate the anti-inflammatory effects of the compound. Results indicated a significant reduction in joint swelling and histological evidence of inflammation when treated with this compound compared to controls .

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates and decreased cell viability. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialSignificant inhibition against bacterial strains
Anti-inflammatoryReduced TNFα and IL-6 production
AnticancerInduced apoptosis in cancer cell lines
MechanismInhibition of NF-kB signaling

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